molecular formula C12H24N2O B3233931 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol CAS No. 1353958-45-8

2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol

Cat. No.: B3233931
CAS No.: 1353958-45-8
M. Wt: 212.33 g/mol
InChI Key: ARPSGAJTMJQWRE-UHFFFAOYSA-N
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Description

2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol (referred to here as Compound A) is a piperidine-derived tertiary amine featuring a cyclopropyl-methyl-amino substituent and a terminal ethanol group. Its molecular structure combines a piperidine ring with a cyclopropane moiety, which confers unique steric and electronic properties.

Properties

IUPAC Name

2-[2-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-13(11-5-6-11)10-12-4-2-3-7-14(12)8-9-15/h11-12,15H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPSGAJTMJQWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCN1CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101202511
Record name 1-Piperidineethanol, 2-[(cyclopropylmethylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353958-45-8
Record name 1-Piperidineethanol, 2-[(cyclopropylmethylamino)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353958-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineethanol, 2-[(cyclopropylmethylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol typically involves multi-step organic synthesis techniques. One common route includes the following steps:

  • Starting with piperidine, the compound undergoes alkylation with cyclopropyl-methyl-bromide in the presence of a base like sodium hydride.

  • Subsequent amination of the alkylated piperidine with formaldehyde and formic acid (Eschenmoser reaction) leads to the formation of the cyclopropyl-methyl-amino moiety.

  • The final step involves the reaction of the resulting intermediate with ethylene oxide to introduce the ethanol group.

Industrial Production Methods

Industrial production often scales up the aforementioned synthetic routes, optimizing reaction conditions to ensure maximum yield and purity. This involves precise control of temperature, pressure, and solvent systems to achieve efficient production. Continuous flow synthesis and catalytic processes may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The ethanol group in 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol can undergo oxidation to form aldehydes or carboxylic acids.

  • Reduction: The compound can participate in hydrogenation reactions, reducing the piperidine ring or other functional groups.

  • Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions of the molecule, particularly the piperidine ring and the amino group.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

  • Reduction: Hydrogen gas with a palladium or nickel catalyst.

  • Substitution: Halogenating agents, such as bromine or iodine, under controlled temperature and solvent conditions.

Major Products Formed

The major products depend on the specific reaction conditions but may include:

  • Oxidation products like aldehydes or acids from the ethanol group.

  • Reduced derivatives of the piperidine ring.

  • Substituted compounds with modified functional groups on the piperidine ring or amino substituent.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol exhibit properties that may be beneficial in treating various neurological disorders. Studies have suggested that such compounds can modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in conditions like depression and schizophrenia.

Antidepressant Activity

A notable study explored the antidepressant-like effects of piperidine derivatives in animal models. The results indicated that these compounds could enhance neurogenesis and synaptic plasticity, leading to improved mood and cognitive functions. This positions 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol as a candidate for further exploration in the treatment of depression .

Analgesic Properties

The analgesic potential of related piperidine compounds has been documented, showing efficacy in pain modulation pathways. This suggests that 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol may also possess similar properties, warranting further investigation into its role as an analgesic agent .

Case Studies

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant reduction in depressive behaviors in rodent models after administration of piperidine derivatives similar to the target compound.
Study BPain ManagementShowed that piperidine analogs effectively reduced pain responses in inflammatory models, indicating potential for clinical application as an analgesic.
Study CNeurotransmitter ModulationInvestigated the impact on serotonin and dopamine levels; results indicated modulation consistent with therapeutic effects observed in mood disorders .

Clinical Trials

Given the promising preclinical findings, the next step involves conducting clinical trials to evaluate the safety and efficacy of 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol in humans.

Structure-Activity Relationship Studies

Further research into the structure-activity relationship (SAR) of this compound could lead to the development of more potent derivatives with enhanced therapeutic profiles.

Exploration of Combination Therapies

Investigating the effects of this compound in combination with existing medications could provide insights into synergistic effects, potentially improving treatment outcomes for patients with complex conditions.

Mechanism of Action

The compound's mechanism of action is primarily based on its ability to interact with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, or ion channels that are involved in critical physiological processes.

  • Pathways Involved: Modulating signaling pathways, such as G-protein-coupled receptor pathways, or enzyme inhibition/activation.

Comparison with Similar Compounds

Compound B: 2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

  • Structural Differences: Replaces the piperidine ring in Compound A with a pyrrolidine ring, reducing ring size from six- to five-membered. Substitutes the ethanol group with an ethanone (ketone) group, altering polarity and hydrogen-bonding capacity. Features a benzyl-cyclopropyl-amino group instead of a methyl-cyclopropyl-amino group, increasing lipophilicity.
  • Pharmacological Implications: The benzyl group may enhance membrane permeability but reduce selectivity due to non-specific hydrophobic interactions . The ethanone group could decrease solubility in aqueous media compared to Compound A’s ethanol terminus.
  • Status : Discontinued (Ref: 10-F080708), suggesting similar challenges in development as Compound A .

Compound C and D: N-(2/4-Fluorobenzyl)-N-methyl-piperidin-4-yl-amine Hydrochlorides

  • Structural Differences: Replace the cyclopropyl-methyl-amino group in Compound A with fluorobenzyl substituents. Feature a piperidin-4-yl-amine core instead of a piperidin-1-yl-ethanol backbone. Exist as hydrochloride salts, improving solubility in biological matrices .
  • Pharmacological Implications: Fluorine atoms enhance binding affinity to targets like serotonin or dopamine receptors due to electronegativity and van der Waals interactions .
  • Status : Actively listed (2025), indicating ongoing research utility .

Compound E: 2-((4-(S)-2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidin-1-yl)methyl)-1H-imidazole

  • Structural Differences :
    • Incorporates a bulky benzo[d][1,3]dioxol group and an imidazole ring, diverging significantly from Compound A’s simpler structure.
    • Includes halogenated (Cl, F) aromatic systems, enhancing receptor-binding specificity .
  • Pharmacological Implications :
    • Designed as a GLP-1 receptor activator for obesity treatment, suggesting a specialized therapeutic niche .
    • The complex structure may hinder blood-brain barrier penetration compared to Compound A.

Comparative Data Table

Parameter Compound A Compound B Compound C/D Compound E
Core Structure Piperidine-ethanol Pyrrolidine-ethanone Piperidin-4-yl-amine Benzo[d][1,3]dioxol-imidazole
Key Substituent Cyclopropyl-methyl-amino Benzyl-cyclopropyl-amino Fluorobenzyl Chloro-fluorophenyl
Solubility Moderate (ethanol group) Low (ethanone group) High (HCl salt) Low (bulky aromatic systems)
Therapeutic Target Undisclosed (GPCRs suspected) Undisclosed Neurotransmitter receptors GLP-1 receptor (obesity)
Status Discontinued Discontinued Available Under patent evaluation

Key Research Findings

Cyclopropane vs. Fluorinated Groups :

  • Compound A’s cyclopropane may confer strain-induced binding to rigid enzyme pockets, whereas fluorinated analogs (C/D) leverage halogen bonds for enhanced target engagement .

Terminal Group Impact: The ethanol group in Compound A improves aqueous solubility relative to Compound B’s ethanone, but both lack the stability of hydrochloride salts seen in Compounds C/D .

Synthetic Viability :

  • Compound E’s complex synthesis (multiple stereocenters, halogenation) contrasts with Compound A’s simpler route, though discontinuation suggests scalability or efficacy issues .

Biological Activity

2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol, also known as 2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol, is a compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H23N3O
  • Molecular Weight : 225.33 g/mol
  • CAS Number : 1353975-20-8
  • Predicted Boiling Point : 377.1 ± 17.0 °C
  • Density : 1.10 ± 0.1 g/cm³
  • pKa : 8.58 ± 0.29

The compound features a piperidine ring substituted with a cyclopropyl-methyl-amino group, which is significant in its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including those similar to 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol. Research indicates that such compounds exhibit varying degrees of antibacterial and antifungal activities.

Compound MIC (mg/mL) Target Organism
Compound A0.0039 - 0.025Staphylococcus aureus
Compound B0.0048Escherichia coli
Compound C3.125 - 100Candida albicans

These findings suggest that modifications to the piperidine structure can enhance antimicrobial efficacy, potentially making derivatives like 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol valuable in treating resistant bacterial strains .

Neuropharmacological Effects

Piperidine derivatives are also noted for their neuropharmacological properties, including effects on neurotransmitter systems. The structural similarity of 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol to known psychoactive compounds suggests potential applications in treating neurological disorders.

A case study involving a related compound demonstrated significant anxiolytic effects in animal models, indicating that similar derivatives may influence GABAergic pathways . Further research is needed to elucidate the specific mechanisms by which these compounds exert their effects.

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study evaluated various piperidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications led to enhanced activity against multidrug-resistant strains .
  • Neuroactive Properties :
    • In a behavioral study, a related compound showed promise in reducing anxiety-like behaviors in mice, suggesting that modifications to the piperidine structure can yield compounds with therapeutic potential for anxiety disorders .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of piperidine derivatives revealed that the introduction of specific functional groups significantly alters biological activity, emphasizing the importance of structural optimization in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol
Reactant of Route 2
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2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol

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